

Application Notes: Detection of Cyclophilin B via Western Blot

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cyclophilin B*

Cat. No.: *B1179943*

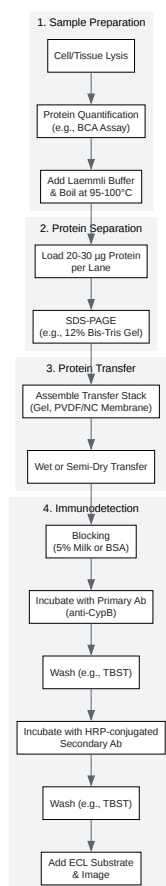
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Cyclophilin B (CypB), also known as peptidyl-prolyl cis-trans isomerase B (PPIB), is a highly conserved, 21-24 kDa protein belonging to the cyclophilin family.[1] It is predominantly located in the endoplasmic reticulum but is also secreted, where it participates in cell-cell communication and inflammatory signaling.[1][2] Intracellularly, CypB functions as a molecular chaperone involved in protein folding and trafficking.[2][3] It plays a role in various signaling pathways, including the AKT/mTOR pathway to promote adipogenesis and as a ligand for the CD147 receptor to regulate MAP kinase activation.[1][3] Given its ubiquitous expression and involvement in diverse cellular processes, accurate detection and quantification of **Cyclophilin B** are crucial for research in oncology, immunology, and metabolic diseases.

Western blotting is a standard and effective technique for the identification and semi-quantitative analysis of **Cyclophilin B** in cell lysates and tissue extracts. Due to its relatively consistent expression in many cell types, it can also serve as a reliable loading control.[4] This document provides a detailed protocol for the immunodetection of **Cyclophilin B** using Western blot analysis.

Experimental Overview and Signaling Pathway

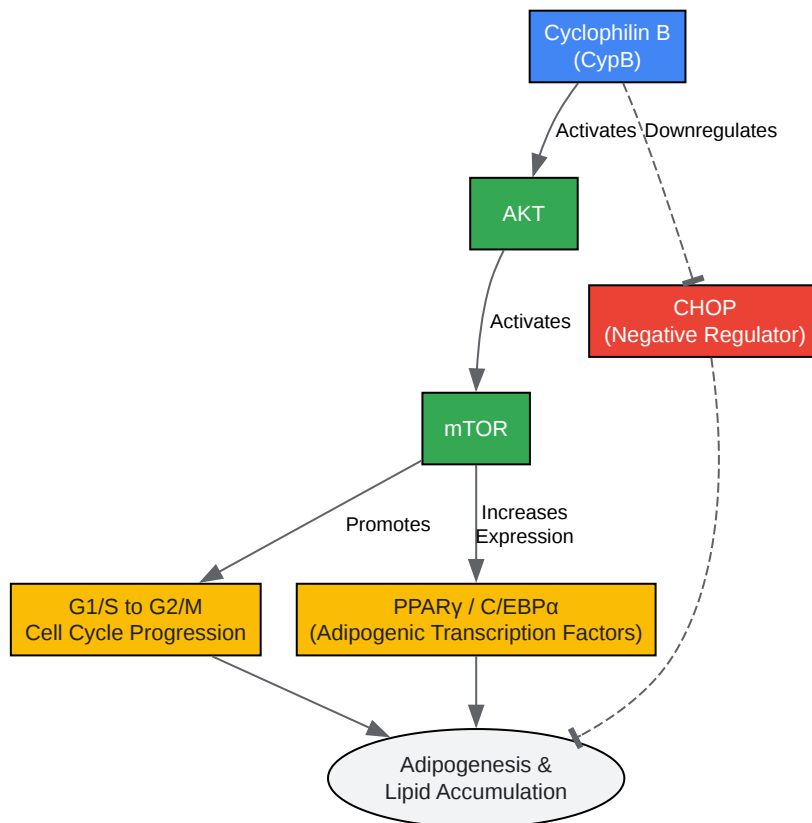
The workflow for **Cyclophilin B** detection involves sample preparation, protein separation by SDS-PAGE, transfer to a membrane, and immunodetection using specific antibodies.



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Caption: Experimental workflow for Western blot detection of **Cyclophilin B**.

Cyclophilin B is implicated in several signaling cascades. One notable pathway involves its role in promoting adipocyte differentiation through the activation of AKT/mTOR signaling.



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Caption: **Cyclophilin B** signaling in adipogenesis via the AKT/mTOR pathway.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for **Cyclophilin B** Western blotting, compiled from various antibody datasheets and protocols. Optimization may be required depending on the specific antibody, sample type, and experimental setup.

Parameter	Recommended Range / Value	Notes
Sample Loading	10-50 µg of total protein per lane. [5]	30 µg is commonly used for whole-cell lysates. [4] [6]
SDS-PAGE Gel	12% Bis-Tris Gel. [7]	A 4-12% gradient gel can also be used. [8] Cyclophilin B predicted band size is ~23 kDa, observed at 19-24 kDa. [6] [9]
Blocking Buffer	5% non-fat dry milk or 3-5% BSA in TBST.	Incubate for 1 hour at room temperature. [10]
Primary Antibody		
Dilution	1:500 to 1:3000 (Polyclonal). [6] [11] 1 µg/mL (Monoclonal).	Optimal dilution must be determined experimentally. Excess antibody can cause non-specific bands.
Incubation	1.5 hours at room temperature or overnight at 4°C. [11]	Overnight incubation at 4°C often yields higher signal-to-noise ratios.
Secondary Antibody		
Dilution	1:4000 to 1:20,000 (HRP-conjugated). [6] [7] [9]	Dilute in blocking buffer or TBST.
Incubation	1 hour at room temperature. [9] [10]	

Detailed Experimental Protocol

Sample Preparation (Cell Lysate)

- Cell Lysis:
 - Place the cell culture dish on ice and wash cells once with ice-cold PBS.

- Aspirate PBS and add ice-cold RIPA or NP-40 lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).[\[5\]](#)[\[10\]](#)
- Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[\[5\]](#)
- Agitate the lysate for 30 minutes at 4°C.[\[10\]](#)
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[\[10\]](#)
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.[\[10\]](#)
- Protein Quantification:
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Sample Denaturation:
 - To a calculated volume of lysate (e.g., containing 30 µg of protein), add an equal volume of 2x Laemmli sample buffer.[\[5\]](#)
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.[\[5\]](#)[\[10\]](#)
 - Centrifuge briefly at 16,000 x g for 1 minute before loading.[\[10\]](#)

SDS-PAGE

- Gel Setup:
 - Assemble a 12% polyacrylamide gel in the electrophoresis apparatus.[\[7\]](#)
 - Fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer.
- Loading and Electrophoresis:
 - Load 20-30 µg of each denatured protein sample into the wells.[\[4\]](#)[\[6\]](#) Include a pre-stained molecular weight marker in one lane.

- Run the gel at 80-150 V until the dye front reaches the bottom of the gel (approximately 1-1.5 hours).[\[10\]](#)[\[12\]](#)

Protein Transfer

- Membrane Preparation:
 - Cut a PVDF or nitrocellulose membrane and filter paper to the size of the gel.
 - If using PVDF, pre-activate the membrane by soaking it in methanol for 1-2 minutes, followed by a brief rinse in deionized water and equilibration in transfer buffer. Nitrocellulose does not require methanol activation.
- Transfer Assembly:
 - Equilibrate the gel in 1x transfer buffer (Tris-Glycine with 10-20% methanol) for 10-15 minutes.
 - Assemble the transfer sandwich: filter paper, gel, membrane, filter paper. Ensure no air bubbles are trapped between the gel and the membrane.
- Electrophoretic Transfer:
 - Place the transfer sandwich into the transfer apparatus.
 - Perform the transfer. For wet transfer, typical conditions are 100 V for 60-90 minutes or 30 V overnight at 4°C.[\[13\]](#) For semi-dry transfer, follow the manufacturer's instructions (e.g., 15 V for 15-30 minutes).[\[13\]](#)

Immunodetection

- Blocking:
 - After transfer, rinse the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
 - Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[\[10\]](#)

- Primary Antibody Incubation:
 - Dilute the primary anti-**Cyclophilin B** antibody in the blocking buffer at the optimized concentration (e.g., 1:1000).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[\[9\]](#)
- Washing:
 - Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST at room temperature.[\[10\]](#)
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in blocking buffer at the recommended dilution (e.g., 1:10,000).[\[6\]](#)
 - Incubate the membrane for 1 hour at room temperature with gentle agitation.[\[9\]](#)[\[10\]](#)
- Final Washes:
 - Remove the secondary antibody solution and wash the membrane three to five times for 5-10 minutes each with TBST.[\[10\]](#)
- Signal Detection:
 - Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.[\[4\]](#)
 - Incubate the membrane with the ECL solution for 1-5 minutes.
 - Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[\[10\]](#)
[\[14\]](#) The band for **Cyclophilin B** should appear at approximately 21-24 kDa.[\[9\]](#)

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- To cite this document: BenchChem. [Application Notes: Detection of Cyclophilin B via Western Blot]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179943#western-blot-protocol-for-cyclophilin-b-detection>]

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